molecular formula C11H13NO2 B121930 Allyl 3-methylaminobenzoate CAS No. 153775-51-0

Allyl 3-methylaminobenzoate

Cat. No. B121930
M. Wt: 191.23 g/mol
InChI Key: PVPWUFYWTSWYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 3-methylaminobenzoate is an organic compound that belongs to the class of benzoic acid derivatives. It is commonly used in scientific research due to its diverse properties and applications.

Mechanism Of Action

The mechanism of action of allyl 3-methylaminobenzoate is not fully understood. However, it is known to interact with specific receptors in the body, leading to changes in cellular signaling pathways. It has been suggested that the compound may inhibit the activity of certain enzymes involved in inflammation and tumor growth.

Biochemical And Physiological Effects

Allyl 3-methylaminobenzoate has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory properties, as well as anti-tumor activity in vitro. Additionally, the compound has been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using allyl 3-methylaminobenzoate in lab experiments is its ease of synthesis and high purity. Additionally, the compound has a wide range of applications, making it a versatile reagent for various scientific studies. However, one limitation of using allyl 3-methylaminobenzoate is its potential toxicity. As with any chemical reagent, proper safety precautions must be taken when handling the compound.

Future Directions

There are several future directions for research involving allyl 3-methylaminobenzoate. One area of interest is the potential anti-inflammatory and anti-tumor properties of the compound. Further studies are needed to understand the mechanism of action and efficacy of allyl 3-methylaminobenzoate in these contexts. Additionally, the compound's potential as a fluorescent probe for imaging biological systems could be further explored. Overall, allyl 3-methylaminobenzoate has a range of potential applications in scientific research and warrants further investigation.

Scientific Research Applications

Allyl 3-methylaminobenzoate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various pharmaceuticals and organic compounds. Additionally, it has been used as a reagent in the synthesis of fluorescent probes for imaging biological systems. The compound has also been studied for its potential anti-inflammatory and anti-tumor properties.

properties

CAS RN

153775-51-0

Product Name

Allyl 3-methylaminobenzoate

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

prop-2-enyl 3-(methylamino)benzoate

InChI

InChI=1S/C11H13NO2/c1-3-7-14-11(13)9-5-4-6-10(8-9)12-2/h3-6,8,12H,1,7H2,2H3

InChI Key

PVPWUFYWTSWYHO-UHFFFAOYSA-N

SMILES

CNC1=CC=CC(=C1)C(=O)OCC=C

Canonical SMILES

CNC1=CC=CC(=C1)C(=O)OCC=C

synonyms

Benzoic acid, 3-(methylamino)-, 2-propenyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Allyl 3-aminobenzoate (5 g, 28.2 mM) was dissolved in triethyl orthoformate (50 ml) and trifluoroacetic acid (5 drops) was added. The soluiton was stirred and refluxed up through 3å molecular sieves for 5 hours. Solvent was removed, and the residue dissolved in ethanol (50 ml), followed by the addition of acetic acid (8.08 ml) and sodium cyanoborohydride (6.85 g, 0.108M) in several portions. The mixture was stirred at ambient temperature for 16 hours, and solvent removed. The residue was dissolved in diethyl ether, washed with water, brine, and dried over MgSO4. Crude product was purified by chromatography on silica, eluting with a gradient from dichloromethane to dichloromethane/ethyl acetate (95:5), to give allyl 3-methylaminobenzoate (0.93 g, 17%). Nmr (CDCl3): δ 2.88 (s, 3H); 4.81 (dt, 2H); 5.23-5.45 (m, 2H); 5.94-6.13 (m, 1H); 6.83 (dd, 1H); 7.25 (dd, 1H); 7.33 (t, 1H); 7.43 (dm, 1H).
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Synthesis routes and methods II

Procedure details

Allyl 3-aminobenzoate (5 g, 28.2 mN) was dissolved in triethyl orthoformate (50 ml) and trifluoroacetic acid (5 drops) was added. The solution was stirred and refluxed up through 3a molecular sieves for 5 hours. Solvent was removed, and the residue dissolved in ethanol (50 ml), followed by the addition of acetic acid (8.08 ml) and sodium cyanoborohydride (6.85 g, 0.108 M) in several portions. The mixture was stirred at ambient temperature for 16 hours, and solvent removed. The residue was dissolved in diethyl ether, washed with water, brine, and dried over MgSO4. Crude product was purified by chromatography on silica, eluting with a gradient from dichloromethane to dichloromethane/ethyl acetate (95:5), to give allyl 3-methylaminobenzoate (0.93 g, 17%). Nmr (CDCl3): δ 2.88 (s, 3H); 4.81 (dt, 2H); 5.23-5.45 (m, 2H); 5.94-6.13 (m, 1H); 6.83 (dd, 1H); 7.25 (dd, 1H); 7.33 (t, 1H); 7.43 (dm, 1H).
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5 g
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50 mL
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3a
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